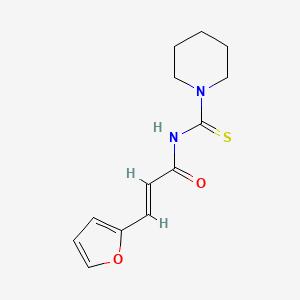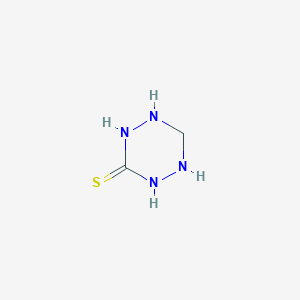
1,2,4,5-Tetrazinane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazinane-3-thione is a heterocyclic compound that contains a tetrazine ring with a thione group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrazinane-3-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate nitriles with hydrazine, followed by oxidation. For example, the Pinner reaction procedure can be used, where nitriles are cyclized by the action of hydrazine . Oxidizing agents such as isoamyl nitrite, hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, and oxygen can be employed to achieve the desired oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazinane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions involving tetrazines have been actively studied.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, oxygen.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including halogenated aromatics.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted tetrazine derivatives .
Scientific Research Applications
1,2,4,5-Tetrazinane-3-thione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazinane-3-thione involves its interaction with molecular targets and pathways. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity. It can participate in [4+2] cycloaddition reactions with inverse electron demand, transforming into functionalized pyridazines and other heterocycles . The presence of four electron-withdrawing heteroatoms in the ring enhances its azadiene characteristics and tendency for ring opening .
Comparison with Similar Compounds
1,2,4,5-Tetrazinane-3-thione can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine: Contains the maximum number of nitrogen atoms in the ring among stable azines.
1,2,4,5-Tetrazine-3,6-diyl derivatives: Used as linkers in the construction of metal-organic frameworks.
Azolo[1,2,4,5]tetrazines: Exhibit high electrophilicity and are used in energetic materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
89093-71-0 |
|---|---|
Molecular Formula |
C2H6N4S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7) |
InChI Key |
ZCWZNGWYQSOGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1NNC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



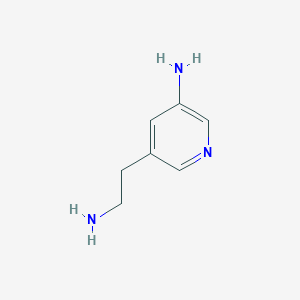
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
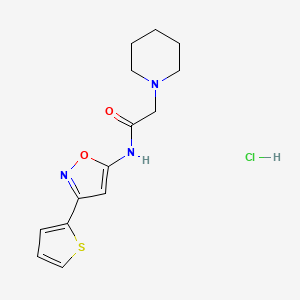
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
![4-Chloro-N-[dimethyl(oxo)-lambda~6~-sulfanylidene]benzene-1-sulfonamide](/img/structure/B14168656.png)
![14,14-dimethyl-5-methylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B14168660.png)
![[2-(4-Methoxy-phenyl)-1,3-dioxo-indan-2-yl]-acetic acid methyl ester](/img/structure/B14168666.png)
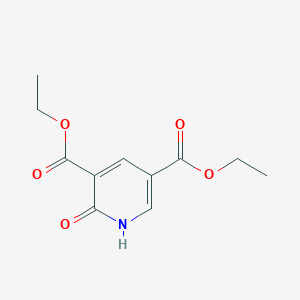
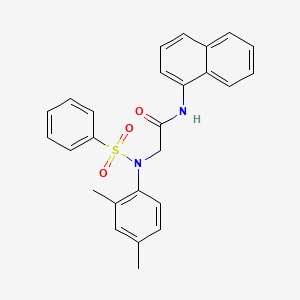

![2,7-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B14168682.png)
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
